3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde
Overview
Description
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an iodine atom, a methoxy group, and a complex ethoxyphenoxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds One common approach is the electrophilic aromatic substitution reaction, where an iodine atom is introduced into the benzene ringThe final step involves the formylation of the benzene ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the methoxy group can influence its reactivity and binding affinity to biological molecules. The compound may act by modulating enzyme activity, interacting with cellular receptors, or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-iodo-5-methoxybenzaldehyde: Similar structure but with a hydroxy group instead of the ethoxyphenoxy substituent.
3-Ethoxy-4-methoxybenzaldehyde: Lacks the iodine atom and has an ethoxy group instead.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with a simpler structure.
Uniqueness
3-Iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its complex substituents and the presence of the iodine atom, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IO4/c1-3-6-15-7-4-5-8-17(15)23-9-10-24-19-16(20)11-14(13-21)12-18(19)22-2/h3-5,7-8,11-13H,1,6,9-10H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPZORJJGJAKBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCCOC2=CC=CC=C2CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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